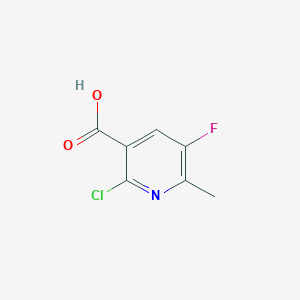

2-Chloro-5-fluoro-6-methylnicotinic acid

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-6-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-6-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

2-chloro-5-fluoro-6-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H5ClFNO2/c1-3-5(9)2-4(7(11)12)6(8)10-3/h2H,1H3,(H,11,12) |

InChI Key |

HOZKVIZTKBAMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methylnicotinic acid, a key building block in modern medicinal chemistry. It is designed to offer not just procedural steps but also a deeper understanding of the rationale behind its synthesis and application, empowering researchers to leverage its potential in novel drug design and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-5-fluoro-6-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 1256789-18-0 , is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a carboxylic acid, a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring provides a rich platform for chemical modification, making it a sought-after component in the design of novel therapeutic agents and agrochemicals.[2]

The strategic placement of these functional groups allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and other derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities. The fluorine atom at the 5-position can enhance the metabolic stability and bioavailability of the final compound, a common strategy in modern drug design. The methyl group at the 6-position can also be a site for further chemical modification or can contribute to the steric and electronic properties of the molecule.

This guide will delve into the synthesis of this important building block, its key physicochemical properties, and its applications in the development of new pharmaceuticals.

Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Strategic Approach

The most direct and plausible synthetic route to 2-Chloro-5-fluoro-6-methylnicotinic acid involves the hydrolysis of its corresponding methyl ester, Methyl 2-Chloro-5-fluoro-6-methylnicotinate. This precursor serves as a key intermediate and its synthesis is a critical first step.

Synthesis of the Precursor: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

A common method for the synthesis of related 2-chloro-5-fluoronicotinic acid esters involves the selective reduction of a 2,6-dichloro-5-fluoronicotinic acid ester.[3][4] This is often achieved through catalytic hydrogenation.

Hydrolysis to the Final Product: 2-Chloro-5-fluoro-6-methylnicotinic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard and well-understood chemical transformation.

Experimental Protocol: Hydrolysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

This protocol is based on a general procedure for the hydrolysis of a structurally similar compound, methyl 2-chloro-5-methylnicotinoate, and may require optimization for the specific substrate.[5]

Materials:

-

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

-

Methanol

-

Sodium hydroxide (aqueous solution)

-

Concentrated hydrochloric acid

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve Methyl 2-Chloro-5-fluoro-6-methylnicotinate in methanol in a round-bottom flask.

-

Cool the stirred solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature of the reaction mixture does not exceed 30°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid.

-

A precipitate of 2-Chloro-5-fluoro-6-methylnicotinic acid should form.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product under vacuum to yield the final compound.

Physicochemical and Safety Data

While specific experimental data for 2-Chloro-5-fluoro-6-methylnicotinic acid is limited, data for structurally related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Nicotinic Acid Derivatives

| Property | 2-Chloro-5-fluoronicotinic acid | 2-Chloro-5-methylnicotinic acid |

| Molecular Formula | C₆H₃ClFNO₂[6] | C₇H₆ClNO₂[7] |

| Molecular Weight | 175.54 g/mol [6] | 171.58 g/mol [7] |

| Appearance | White to off-white crystalline powder | Pale yellow solid |

| Melting Point | Not specified | 180-180.5 °C[5] |

| Solubility | Sparingly soluble in water | Information not available |

Safety and Handling:

Substituted nicotinic acids, including halogenated derivatives, should be handled with care in a well-ventilated laboratory fume hood.[8][9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][10]

Hazard Statements for a related compound (2-Chloro-5-fluoronicotinic acid):

Precautionary Statements for a related compound (2-Chloro-5-fluoronicotinic acid):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Applications in Drug Discovery and Development

2-Chloro-5-fluoro-6-methylnicotinic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the different functional groups on the pyridine ring.

Key Applications:

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial starting material for the synthesis of more complex drug candidates.[2] The fluorinated nicotinic acid scaffold can enhance the bioavailability and metabolic stability of the final drug molecule.[2]

-

Intermediate in Agrochemical Synthesis: It is also used in the production of systemic insecticides and plant growth regulators.[2]

-

Scaffold for Novel Compound Libraries: The versatile nature of this molecule allows for its use in the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Illustrative Workflow: Utilization in a Drug Discovery Program

The following diagram illustrates a typical workflow where 2-Chloro-5-fluoro-6-methylnicotinic acid is utilized as a key building block in a medicinal chemistry program.

Caption: Workflow illustrating the use of 2-Chloro-5-fluoro-6-methylnicotinic acid in drug discovery.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a strategically important building block for researchers in the fields of drug discovery and agrochemical development. Its synthesis, primarily through the hydrolysis of its methyl ester, provides access to a versatile scaffold that can be readily modified to generate a wide array of novel compounds. A thorough understanding of its synthesis, properties, and potential applications is crucial for harnessing its full potential in the development of new and effective chemical entities.

References

-

MySkinRecipes. Methyl 2-Chloro-5-fluoro-6-methylnicotinate. [Link]

-

PubChem. 2-Chloro-5-fluoronicotinic acid. [Link]

- Google Patents.

-

PubChem. 2-Chloro-5-methylnicotinic acid. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

Sources

- 1. 1256789-18-0|2-Chloro-5-fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 2. Methyl 2-Chloro-5-fluoro-6-methylnicotinate [myskinrecipes.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | CID 11435243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

Physicochemical Profiling of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks serve as the foundational architecture for novel active pharmaceutical ingredients (APIs). 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a prime example of a sterically and electronically complex pyridine derivative[1]. Because empirical physicochemical data for such niche intermediates is often proprietary or sparse, application scientists must rely on a rigorous combination of predictive physical chemistry and standardized empirical validation.

This whitepaper provides an in-depth mechanistic analysis of the physical properties of 2-chloro-5-fluoro-6-methylnicotinic acid, detailing the causality behind its thermodynamic behavior, solubility profile, and acid-base chemistry, alongside self-validating experimental protocols for laboratory verification.

Structural Anatomy & Predictive Physicochemical Profiling

To understand the physical properties of this molecule, one must deconstruct its structural features. The core is a pyridine ring (nicotinic acid scaffold) substituted at four of its five available carbon positions. This dense functionalization creates a complex "push-pull" electronic network.

-

C3 - Carboxylic Acid (-COOH): The primary driver of intermolecular hydrogen bonding. In the solid state, this group forces the molecule into stable dimeric structures, significantly elevating the melting point.

-

C2 - Chlorine (-Cl): Positioned ortho to both the pyridine nitrogen and the carboxylic acid. Its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent -COOH group, making it more acidic than unsubstituted nicotinic acid. Furthermore, its steric bulk restricts the rotational freedom of the carboxylate group.

-

C5 - Fluorine (-F): Introduces high electronegativity without significant steric bulk. The C-F bond dramatically increases the lipophilicity (LogP) of the molecule while further depleting electron density from the pyridine π-system[2].

-

C6 - Methyl (-CH3): Provides weak electron donation (+I) but primarily acts as a steric shield adjacent to the C5 fluorine and the pyridine nitrogen.

Electronic Impact on Acid-Base Chemistry

The basicity of the pyridine nitrogen is virtually neutralized in this molecule. While unsubstituted pyridine has a pKa of ~5.2, the combined inductive electron withdrawal from the C2-Cl and C5-F halogens depletes the nitrogen's lone pair electron density. Consequently, the nitrogen atom is extremely weakly basic (predicted pKa < 1.0)[2]. The molecule will behave almost exclusively as a monoprotic acid in standard physiological and environmental pH ranges.

Fig 1: Electronic and steric interaction network of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Quantitative Physical Properties Summary

The following table synthesizes the known and mechanistically predicted physical properties of 2-chloro-5-fluoro-6-methylnicotinic acid based on its structural parameters[1].

| Property | Value / Description | Mechanistic Rationale |

| Molecular Formula | C7H5ClFNO2 | Standard elemental composition. |

| Molecular Weight | 189.57 g/mol | Calculated from atomic masses[1]. |

| Physical State (25°C) | Crystalline Solid | High lattice energy driven by carboxylic acid dimerization and π-π stacking of the planar pyridine rings. |

| Predicted pKa (Acid) | ~2.0 - 2.5 | Lower than nicotinic acid (4.75) due to the strong ortho-chloro inductive effect stabilizing the conjugate base. |

| Predicted LogP | ~2.2 - 2.8 | Halogenation (Cl, F) significantly increases the partition coefficient into non-polar solvents. |

| Solubility (Aqueous) | pH Dependent | Poorly soluble at pH < 3 (unionized). Highly soluble at pH > 5 (carboxylate anion formation). |

| Solubility (Organic) | High in polar aprotics | Readily soluble in DMSO, DMF, and moderately in methanol/ethanol due to H-bond acceptor/donor matching. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Donor: -OH of carboxyl. Acceptors: C=O, Pyridine N, F. |

Experimental Methodologies for Property Validation

To transition from predictive models to validated empirical data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that environmental variables (temperature, column degradation, calibration drift) are actively controlled.

Protocol A: Potentiometric Determination of pKa (OECD 112)

Because the dissociation constant governs the molecule's solubility and transport behavior, precise determination is critical[3].

Causality & Trustworthiness: Temperature is strictly controlled because dissociation is a thermodynamically driven equilibrium governed by the van 't Hoff equation. A nitrogen blanket is used to prevent atmospheric CO2 from forming carbonic acid, which would skew the titration curve of a weak acid.

-

System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 1.68, 4.01, and 7.00) at exactly 20.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 10 mg of 2-chloro-5-fluoro-6-methylnicotinic acid (>95% purity) in 50 mL of degassed, deionized water. If solubility is poor, use a maximum of 1% v/v methanol as a cosolvent (noting the cosolvent ratio for Yasuda-Shedlovsky extrapolation).

-

Titration Environment: Place the solution in a jacketed titration vessel maintained at 20.0 °C under a continuous stream of inert nitrogen gas.

-

Execution: Titrate with standardized 0.01 M NaOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before the next addition.

-

Data Analysis: Determine the pKa from the half-equivalence point of the first derivative of the titration curve. Replicate in triplicate to ensure a standard deviation of < 0.1 log units[3].

Protocol B: HPLC Determination of Partition Coefficient (LogP) (OECD 117)

The shake-flask method (OECD 107) can be challenging for highly functionalized compounds prone to emulsion[4]. The HPLC method (OECD 117) provides a highly reproducible alternative.

Causality & Trustworthiness: The use of a guard column prevents stationary phase degradation. By running a calibration curve of reference standards with known LogP values, the system self-corrects for minor variations in flow rate or mobile phase composition.

-

Column Selection: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) equipped with a matching guard column.

-

Mobile Phase: Prepare an isocratic mobile phase of 75% Methanol / 25% Water, buffered to pH 2.0 using phosphoric acid. Rationale: The low pH ensures the carboxylic acid remains fully protonated (unionized), measuring the true LogP rather than LogD.

-

Reference Calibration: Inject a mixture of at least six reference substances with known LogP values (e.g., acetanilide, benzoic acid, toluene) to create a calibration curve of

vs. -

Dead-Time Determination: Inject thiourea to determine the column dead time (

). -

Sample Injection: Inject the 2-chloro-5-fluoro-6-methylnicotinic acid sample. Calculate its capacity factor

. -

Extrapolation: Interpolate the LogP of the compound using the reference calibration curve.

Fig 2: Standardized workflow for the empirical validation of physicochemical properties.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a highly specialized intermediate whose physical properties are dictated by the intense electron-withdrawing nature of its halogen substituents and the steric bulk of its methyl group. By understanding the causality of these structural features, researchers can accurately predict its low pKa, moderate lipophilicity, and solvent compatibility. Validating these predictions requires strict adherence to standardized protocols (OECD 112 and 117) to ensure data integrity for downstream pharmaceutical or agrochemical applications.

References

- BLD Pharm.2-Chloro-5-fluoro-6-methylnicotinic acid Product Data (CAS: 1256789-18-0).

- OECD.Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Umwelt-online.

- OECD.Test Guideline 112: Dissociation Constants in Water. Umwelt-online.

- Katritzky, A.R., et al.Acidity Study on 3-Substituted Pyridines. MDPI / Advances in Heterocyclic Chemistry.

Sources

Rational Design and Synthetic Integration of 2-Chloro-5-fluoro-6-methylnicotinic Acid in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with halogens is a cornerstone of rational drug design. As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural pre-organization and late-stage functionalization handles. 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) is a highly privileged, multi-functionalized pyridine derivative. It serves as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors and GPCR modulators[1].

This whitepaper deconstructs the physicochemical rationale behind this specific substitution pattern, provides a self-validating synthetic methodology for its preparation, and maps its integration into biological signaling inhibitors.

Structural Rationale & Physicochemical Profiling

The architecture of 2-chloro-5-fluoro-6-methylnicotinic acid is not accidental; every functional group serves a distinct stereoelectronic purpose. The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[2].

When designing small-molecule inhibitors, the pyridine core often acts as a hydrogen-bond acceptor in the ATP-binding pocket of kinases. However, an unadorned pyridine can lead to high basicity (hERG toxicity) and rapid oxidative metabolism.

Quantitative Data & Causality

The table below summarizes the physicochemical properties and the mechanistic causality behind each functional group on this specific scaffold.

| Property / Substitution | Value / Characteristic | Structural & Pharmacological Rationale |

| CAS Registry Number | 1256789-18-0 | Unique identifier for this specific regioisomer[3]. |

| Molecular Weight | 189.57 g/mol | Low molecular weight ensures the scaffold remains within Lipinski's limits after downstream elaboration[4]. |

| C5-Fluorine | Strong Inductive EWG | Lowers the pKa of the pyridine nitrogen, reducing basicity to mitigate off-target hERG liability. It also blocks cytochrome P450-mediated oxidation at the C5 position[5]. |

| C2-Chlorine | SNAr Leaving Group | Highly activated site for Nucleophilic Aromatic Substitution (SNAr). Allows for the late-stage attachment of anilines or aliphatic amines[6]. |

| C6-Methyl | Steric Shield | Restricts the rotational degrees of freedom of adjacent functional groups, enhancing target binding selectivity and preventing nucleophilic attack at C6. |

| C3-Carboxylic Acid | Coupling Handle | Enables standard peptide coupling (amidation) to extend the molecule into the solvent-exposed region of a target protein. |

Self-Validating Synthetic Methodology

The synthesis of highly functionalized pyridines requires strict control over reaction conditions to prevent unwanted side reactions, such as the premature hydrolysis of the C2-chlorine. The following protocol details the preparation of 2-chloro-5-fluoro-6-methylnicotinic acid from a 2-pyridone precursor.

Step-by-Step Protocol: Chlorination and Selective Hydrolysis

Phase 1: Chlorination of the Pyridone Core

-

Objective: Convert ethyl 5-fluoro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to ethyl 2-chloro-5-fluoro-6-methylnicotinate.

-

Reagents: Pyridone precursor (1.0 eq), Phosphorus oxychloride (POCl3, 5.0 eq), N,N-Dimethylformamide (DMF, 0.1 eq).

-

Procedure:

-

Charge a dry, argon-purged round-bottom flask with the pyridone precursor.

-

Cool the flask to 0 °C and slowly add POCl3.

-

Add catalytic DMF dropwise.

-

Attach a reflux condenser and heat the mixture to 105 °C for 4 hours.

-

Validation Check: Monitor by LC-MS. The mass of the starting material should disappear, replaced by the [M+H]+ peak of the chlorinated ester.

-

-

Causality & Expert Insight: POCl3 acts as both the chlorinating agent and the solvent. The addition of DMF is critical; it generates a Vilsmeier-Haack-type intermediate that highly accelerates the conversion of the tautomeric hydroxyl group to the corresponding chloride.

Phase 2: Workup and Isolation

-

Procedure: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl3. Carefully quench the resulting residue by adding it dropwise to vigorously stirred ice water. Extract with Ethyl Acetate (EtOAc).

-

Causality & Expert Insight: Removing POCl3before the aqueous quench prevents a violent exothermic hydrolysis, which would locally heat the mixture and cause degradation or hydrolysis of the newly formed C2-chlorine bond.

Phase 3: Mild Ester Hydrolysis

-

Objective: Saponify the ethyl ester to yield the final carboxylic acid (CAS 1256789-18-0) without displacing the C2-chlorine.

-

Reagents: Chlorinated ester intermediate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O, 1.2 eq), THF/H2O (3:1 v/v).

-

Procedure:

-

Dissolve the intermediate in THF and cool to 0 °C.

-

Add the aqueous LiOH solution dropwise over 15 minutes.

-

Stir at 0 °C for 2 hours.

-

Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the high-Rf ester.

-

-

Causality & Expert Insight: The C2-chloro position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, the C3-carboxylate, and the C5-fluorine. Using harsh conditions (e.g., NaOH at reflux) would result in unwanted SNAr, yielding a 2-hydroxy byproduct. Mild LiOH at 0 °C ensures perfect chemoselectivity for the ester.

Phase 4: Final Isolation

-

Procedure: Acidify the aqueous layer with 1M HCl to pH 2.5. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield 2-chloro-5-fluoro-6-methylnicotinic acid as a crystalline solid.

Caption: Synthetic workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Application in Targeted Therapeutics

Once synthesized, 2-chloro-5-fluoro-6-methylnicotinic acid is deployed as a central hub for generating bis-aminopyridine or nicotinamide-based drug candidates.

The Functionalization Logic

In a typical drug discovery campaign targeting oncogenic kinases, the C3-carboxylic acid is first coupled with an amine (e.g., using HATU/DIPEA) to form an amide. Subsequently, the C2-chlorine is displaced via an SNAr reaction or a Buchwald-Hartwig cross-coupling with an aniline derivative. This creates a highly rigid, V-shaped molecule that perfectly mimics the adenine ring of ATP.

Pathway Inhibition

These nicotinamide derivatives are frequently designed to target hyperactive receptor tyrosine kinases (RTKs) such as EGFR, or downstream effectors in the MAPK/ERK pathway. By competitively binding to the ATP pocket, the fluorinated pyridine core halts the phosphorylation cascade, ultimately arresting cellular proliferation in tumor models.

Caption: Kinase signaling pathway inhibited by nicotinate-derived therapeutics.

References

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications, 2015. URL: [Link]

-

MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules, 2023. URL:[Link]

-

NIH / PMC. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, 2022. URL:[Link]

Sources

- 1. 2-CHLORO-5-FLUORO-6-METHYLNICOTINIC ACID | 1256789-18-0 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-CHLORO-5-FLUORO-6-METHYLNICOTINIC ACID | 1256789-18-0 [m.chemicalbook.com]

- 4. china.guidechem.com [china.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

"2-Chloro-5-fluoro-6-methylnicotinic acid" molecular weight

An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-6-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative. While specific data for this compound is limited, this guide synthesizes information from structurally related molecules to offer insights into its physicochemical properties, potential applications, and analytical characterization. The document is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science who are interested in leveraging the unique electronic and structural features of this molecule.

Introduction: The Significance of Halogenated Nicotinic Acids

Halogenated nicotinic acid derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern drug design and pesticide development. 2-Chloro-5-fluoro-6-methylnicotinic acid, as a member of this class, presents a unique combination of substituents that may offer novel biological activities and applications. Its structural analogs are key intermediates in the synthesis of a range of commercial products, highlighting the potential importance of this specific scaffold.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. The following section details the key properties of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Molecular Structure and Identity

The molecular structure of 2-Chloro-5-fluoro-6-methylnicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

Caption: Molecular Structure of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Key Physicochemical Data

The table below summarizes the key physicochemical properties of 2-Chloro-5-fluoro-6-methylnicotinic acid. The molecular weight has been calculated based on its chemical formula.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-fluoro-6-methylpyridine-3-carboxylic acid | - |

| CAS Number | 1256789-18-0 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | Calculated |

| Molecular Weight | 189.57 g/mol | Calculated |

| Physical Form | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | - |

Potential Applications and Research Directions

While specific applications for 2-Chloro-5-fluoro-6-methylnicotinic acid are not extensively documented, the utility of its structural analogs provides a strong basis for potential research and development.

-

Agrochemicals: The methyl ester analog, methyl 2-chloro-5-fluoro-6-methylnicotinate, is a key intermediate in the synthesis of systemic insecticides and plant growth regulators.[2] The carboxylic acid form could serve as a more polar precursor or a metabolite with its own biological activity.

-

Pharmaceuticals: Fluorinated nicotinic acid scaffolds are employed in drug development to enhance bioavailability and metabolic stability.[2] The unique substitution pattern of this molecule could be explored for the development of novel therapeutic agents.

-

Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential activities as enzyme inhibitors or receptor modulators.

Analytical Workflow: Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate and robust analytical methods are crucial for the characterization and quality control of chemical compounds. The following section outlines a detailed, field-proven protocol for the analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid using reverse-phase HPLC. This method is adapted from established procedures for similar nicotinic acid derivatives.[3]

Experimental Protocol

Objective: To develop and validate a reverse-phase HPLC method for the quantification of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Materials:

-

2-Chloro-5-fluoro-6-methylnicotinic acid reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid for non-MS applications)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS)

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Rationale: A formic acid modifier provides good peak shape for acidic compounds and is compatible with mass spectrometry.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Rationale: A calibration curve is essential for accurate quantification.

-

-

Sample Preparation:

-

Dissolve the sample containing 2-Chloro-5-fluoro-6-methylnicotinic acid in acetonitrile to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Rationale: Filtration removes particulates that could damage the HPLC column.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (Acetonitrile) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm (or MS detection) |

-

Data Analysis:

-

Integrate the peak area of 2-Chloro-5-fluoro-6-methylnicotinic acid in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

-

Workflow Diagram

Caption: HPLC Analytical Workflow for 2-Chloro-5-fluoro-6-methylnicotinic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

2-Chloro-5-fluoro-6-methylnicotinic acid is a promising chemical entity with potential applications in agrochemicals and pharmaceuticals. This technical guide provides a foundational understanding of its properties and a robust analytical method for its characterization. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

-

MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid

Introduction

2-Chloro-5-fluoro-6-methylnicotinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Its utility as a key intermediate in the synthesis of novel bioactive molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] Solubility dictates the behavior of a compound in various environments, influencing everything from reaction kinetics in synthesis to bioavailability in drug development.[2][]

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the fundamental principles governing solubility, present detailed experimental protocols, and discuss the critical factors that can influence the dissolution of this compound.

Theoretical Framework: Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its development and formulation.[4] It is broadly categorized into two types: thermodynamic and kinetic solubility.[5][6]

Thermodynamic Solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[6][7] It is a fundamental property of the most stable crystalline form of the compound.[7]

Kinetic Solubility , in contrast, is the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (e.g., in DMSO), begins to precipitate.[2][8] This measurement is often higher than the thermodynamic solubility because it can represent a supersaturated or metastable state.[5][6][9] For early-stage drug discovery, kinetic solubility is a valuable high-throughput screening parameter.[2][10]

The solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid, being a substituted nicotinic acid, is expected to be influenced by several factors inherent to its molecular structure. The presence of the carboxylic acid group suggests a pH-dependent solubility profile. In acidic conditions, the compound will be in its neutral form, which is typically less soluble in aqueous media. As the pH increases, the carboxylic acid will deprotonate, forming a more polar and, therefore, more water-soluble carboxylate salt. The chlorine, fluorine, and methyl substituents will also modulate the overall polarity and crystalline lattice energy of the molecule, thereby affecting its interaction with different solvents.[11][12]

Factors Influencing the Solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid

The solubility of an organic compound like 2-Chloro-5-fluoro-6-methylnicotinic acid is not an intrinsic constant but is influenced by a variety of external and internal factors. A comprehensive understanding of these factors is crucial for accurate solubility determination and for the development of effective formulation strategies.

Figure 1: Key factors influencing the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid.

As illustrated in Figure 1, several key factors can significantly impact the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid:

-

pH of the Medium: The carboxylic acid moiety makes the solubility of this compound highly dependent on pH. In aqueous solutions with a pH below its pKa, the compound will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12][13] However, the extent of this effect can vary.

-

Solvent Polarity and Type: The principle of "like dissolves like" is a fundamental determinant of solubility.[12] The presence of polar functional groups (carboxylic acid, fluorine, nitrogen) and a non-polar methyl group suggests that a range of solvents with varying polarities should be investigated.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a significant impact on its solubility.[7] Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[14]

-

Ionic Strength: The presence of salts in the solvent can either increase ("salting in") or decrease ("salting out") the solubility of the compound.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[15][16] The following protocol outlines a robust procedure for determining the solubility of 2-Chloro-5-fluoro-6-methylnicotinic acid in various solvents.

Experimental Workflow: Shake-Flask Method

Sources

- 1. Methyl 2-Chloro-5-fluoro-6-methylnicotinate [myskinrecipes.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. raytor.com [raytor.com]

- 8. protocols.io [protocols.io]

- 9. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 10. enamine.net [enamine.net]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. chemistrynotes.com [chemistrynotes.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bioassaysys.com [bioassaysys.com]

Spectroscopic Elucidation of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Comprehensive Technical Guide

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 1256789-18-0) is a highly substituted, electron-deficient heterocyclic building block widely utilized in the design of advanced agrochemicals and pharmaceutical active ingredients. Because the pyridine core is heavily functionalized—leaving only a single aromatic proton—traditional 1D

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data reporting. This guide provides a self-validating, multi-nuclear spectroscopic framework, explaining the causality behind experimental parameters and detailing the theoretical origins of the observed spectral phenomena.

Structural Elucidation & Theoretical Framework

To build a robust analytical profile, we must first understand the electronic environment of the molecule and how it dictates the spectroscopic output.

-

Proton (

H) Environment: The pyridine ring contains only one proton at the C-4 position. This proton is flanked by a carboxylic acid at C-3 and a fluorine atom at C-5. The electron-withdrawing nature of the -COOH group and the inductive effect of the halogens significantly deshield this proton. Furthermore, H-4 will exhibit a strong ortho-coupling to the F-5 atom ( -

Carbon (

C) and Fluorine ( -

Mass Spectrometry (LC-HRMS): Nicotinic acid derivatives are highly amenable to Electrospray Ionization (ESI). Due to the acidic -COOH proton, negative ion mode (ESI-) is the most sensitive and logical choice, yielding a stable

anion . The presence of a single chlorine atom provides a built-in validation mechanism via its characteristic 3:1 isotopic ratio (

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed not just to acquire data, but to inherently validate the results through internal orthogonal checks.

Protocol A: High-Resolution Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-

.-

Causality: DMSO-

is selected over CDCl

-

-

Instrument Calibration: Tune and match the NMR probe for

H (400 MHz), -

Acquisition Parameters:

- H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

-

C NMR: 1024 scans, D1 of 2.0 s, with

-

F NMR: 64 scans, D1 of 1.5 s, acquired without

Protocol B: LC-HRMS (ESI-) Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Mass Spectrometry: Operate the HRMS in ESI negative mode. Causality: The carboxylic acid moiety readily deprotonates, providing superior ionization efficiency compared to positive ion mode, a standard practice for nicotinic acid quantification .

-

Data Validation: Verify the exact mass (

187.9918) and confirm the presence of the

Protocol C: ATR-FTIR Spectroscopy

-

Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

resolution). -

Sample Application: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil to ensure optimal optical contact.

-

Acquisition & Analysis: Collect 32 scans from 4000 to 400 cm

. Identify the broad O-H stretch and the strong C=O stretch to confirm the intact carboxylic acid.

Mechanistic Workflow of Spectroscopic Assignment

Figure 1: Mechanistic workflow for the spectroscopic assignment of the target compound.

Comprehensive Spectroscopic Data Analysis

The quantitative data derived from the protocols above are summarized in the following tables. The coupling constants (

Table 1:

Table 2:

Table 3: Orthogonal Spectroscopic Data (

| Technique | Key Signal / Value | Interpretation & Validation |

|---|

|

References

-

Provasi, P. F., et al. (2002). "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines." The Journal of Physical Chemistry A, 106(23), 5607-5612. URL:[Link]

-

Szafarz, M., et al. (2010). "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B, 878(11-12), 895-902. URL: [Link]

-

Procacci, B., et al. (2014). "Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction." Organometallics, 33(1), 45-52. URL:[Link]

-

Lang, R., et al. (2008). "Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis." Journal of Agricultural and Food Chemistry, 56(23), 11114-11121. URL:[Link]

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-5-fluoro-6-methylnicotinic Acid

Introduction

2-Chloro-5-fluoro-6-methylnicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The precise structural characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed map of the molecular architecture, including connectivity and spatial relationships. This guide offers a comprehensive, in-depth analysis of the NMR spectroscopic features of 2-Chloro-5-fluoro-6-methylnicotinic acid, providing researchers and drug development professionals with a robust framework for its characterization. We will delve into spectral prediction, outline a rigorous experimental protocol, and detail the interpretation of the resulting data, grounding our discussion in the fundamental principles of NMR.

Part 1: Structural Features and NMR Spectral Prediction

A thorough analysis of the molecular structure is the first step in predicting the NMR spectra and designing the appropriate experiments. The structure of 2-Chloro-5-fluoro-6-methylnicotinic acid presents several key features that will dictate its NMR signature.

Chemical Structure:

Note: The above is a simplified 2D representation. The actual IUPAC name is 2-Chloro-5-fluoro-6-methylpyridine-3-carboxylic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, containing signals for the methyl group, the aromatic proton, and the carboxylic acid proton.

-

Aromatic Proton (H4): There is a single proton attached to the pyridine ring at the C4 position. Due to the electron-withdrawing nature of the pyridine nitrogen, the chlorine, fluorine, and carboxylic acid groups, this proton is expected to be significantly deshielded, appearing far downfield. Furthermore, it will exhibit spin-spin coupling to the adjacent fluorine atom (a four-bond coupling, ⁴JHF), which is commonly observed in fluorinated aromatic systems.[1][2] This will likely result in a doublet.

-

Methyl Protons (-CH₃): The methyl group at the C6 position is attached to an sp²-hybridized carbon of the aromatic ring. Its signal will appear in the typical range for an aryl methyl group. A small, long-range coupling to the fluorine atom (a four-bond coupling, ⁴JHF) might be observable, which would manifest as a narrow doublet.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to concentration, solvent, and temperature due to hydrogen bonding.[3][4] It typically appears as a broad singlet far downfield, often above 10-12 ppm.[3] In many cases, this signal can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing the peak to disappear, which is a useful method for its identification.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The presence of fluorine will introduce characteristic C-F couplings, which are invaluable for assignment.

-

Carbonyl Carbon (-COOH): This carbon will be found at the downfield end of the spectrum, typically in the 165-185 ppm range for carboxylic acids.[4][5]

-

Aromatic Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the aromatic region (approx. 110-160 ppm). Their precise shifts are influenced by the various substituents.

-

C5: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling (¹JCF) splitting its signal into a doublet. This is the most diagnostic feature for assigning this carbon.[6]

-

C2, C3, C4, C6: These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings to the fluorine atom, further aiding in their assignment.[6][7] The carbon attached to chlorine (C2) and the nitrogen-bearing carbons (C2, C6) are expected to be significantly downfield.

-

-

Methyl Carbon (-CH₃): The methyl carbon signal will appear at the upfield end of the spectrum, typically around 15-25 ppm. It may also show a small coupling to the fluorine atom (³JCF).

The Utility of ¹⁹F NMR

Given the presence of a fluorine atom, ¹⁹F NMR is a highly recommended and powerful complementary technique. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[1][8]

-

The ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C5 position.

-

This signal will be split into a doublet by the adjacent aromatic proton (H4) due to ⁴JHF coupling.

-

A further, smaller splitting might be observed from coupling to the methyl protons (⁴JHF).

-

The chemical shift of fluorine is extremely sensitive to its electronic environment, providing a sensitive probe for structural confirmation.[9][10]

Part 2: Experimental Design & Self-Validating Protocol

The following protocol is designed to be a self-validating system. Initial assignments from 1D spectra are systematically confirmed with 2D correlation experiments, ensuring a high degree of confidence in the final structural elucidation.

Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data, especially for a carboxylic acid.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity and hydrogen bond-accepting capability ensure complete dissolution of the carboxylic acid, preventing aggregation that can lead to broad signals in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ also shifts the residual water signal away from most analyte signals. The solvent signals (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serve as a convenient secondary reference.[11]

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable time.

-

Internal Standard (Optional for qNMR): For quantitative NMR (qNMR) to determine purity, a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity must be accurately weighed and added.[12][13] The standard should have signals that do not overlap with the analyte signals.

NMR Data Acquisition Workflow

This workflow progresses from simple 1D experiments to more complex 2D experiments, with each step building upon the last.

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Step-by-Step Acquisition Parameters (for a 400 MHz spectrometer):

-

Locking and Shimming: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to optimize magnetic field homogeneity.[14]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans (NS): 1024 to 2048 scans (or more, as ¹³C is less sensitive).

-

Relaxation Delay (D1): 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse, may require proton decoupling for simplicity.

-

Spectral Width: A wide range, e.g., ~200 ppm, centered around an expected value for fluoropyridines.[8]

-

Number of Scans (NS): 16 to 64 scans.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

-

Purpose: To correlate each proton with the carbon atom it is directly attached to. This is the primary method for identifying which proton is attached to which carbon.

-

Key Parameter: Optimized for a one-bond ¹JCH coupling of ~145 Hz.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

Part 3: Data Interpretation and Structural Verification

This section describes how to synthesize the data from all experiments to arrive at an unambiguous structural assignment.

Analysis of 1D Spectra

First, process and analyze the 1D spectra to form an initial hypothesis.

-

¹H Spectrum: Integrate the signals to confirm the proton count (1H for aromatic, 3H for methyl). Measure the H-F coupling constant (⁴JHF) for the aromatic proton.

-

¹³C Spectrum: Identify the seven carbon signals. The carbon with the large doublet splitting is C5 (due to ¹JCF). The signal around 165-170 ppm is the carbonyl carbon. The most upfield signal is the methyl carbon.

-

¹⁹F Spectrum: Confirm the multiplicity of the fluorine signal, which should correlate with the couplings seen in the ¹H spectrum.

Table 1: Predicted NMR Data for 2-Chloro-5-fluoro-6-methylnicotinic acid in DMSO-d₆

| Assignment | ¹H δ (ppm) | ¹H Multiplicity | ¹³C δ (ppm) | ¹³C Multiplicity (due to F) | J (Hz) |

| -COOH | ~13.5 | br s | ~165 | d | ³JCF ≈ 4-6 |

| H4 | ~8.4 | d | ~145 | d | ⁴JHF ≈ 2-4 |

| -CH₃ | ~2.6 | d | ~18 | d | ⁴JHF ≈ 1-2 |

| C2 | - | - | ~158 | d | ²JCF ≈ 20-25 |

| C3 | - | - | ~125 | d | ²JCF ≈ 18-22 |

| C4 | - | - | - | d | ³JCF ≈ 3-5 |

| C5 | - | - | ~155 | d | ¹JCF ≈ 240-260 |

| C6 | - | - | ~150 | d | ²JCF ≈ 15-20 |

Note: Chemical shifts (δ) and coupling constants (J) are estimated based on typical values for fluoropyridines and substituted nicotinic acids.[11][17] Actual values must be determined experimentally.

Validation with 2D NMR Data

The 2D spectra provide the definitive connections to validate the initial assignments.

-

HSQC Analysis:

-

A cross-peak will be observed between the aromatic proton signal (~8.4 ppm) and its attached carbon (C4, ~145 ppm).

-

A cross-peak will connect the methyl proton signal (~2.6 ppm) to the methyl carbon (~18 ppm).

-

This confirms the direct C-H connectivities.

-

-

HMBC Analysis: This experiment is the key to confirming the entire structure.

-

From Methyl Protons (-CH₃): Expect strong correlations to C6 and C5. This definitively places the methyl group adjacent to the fluorine-bearing carbon.

-

From Aromatic Proton (H4): Expect correlations to C3, C5, and the carbonyl carbon (-COOH). The correlation to the carbonyl carbon confirms the position of the carboxylic acid group relative to H4.

-

These correlations build a network of connectivity that leaves no ambiguity in the final structure.

-

Caption: Key HMBC correlations for structural confirmation.

Part 4: Advanced Topics and Troubleshooting

-

Quantitative NMR (qNMR): For purity assessment, the acquisition parameters, especially the relaxation delay (D1), must be carefully optimized. A long D1 (at least 5 times the longest T₁ of any proton being integrated) is required to ensure full relaxation and accurate integration.[12][18] The purity can then be calculated by comparing the integral of a well-resolved analyte signal to that of the internal standard.[19]

-

Troubleshooting - Broad Signals: If signals are unexpectedly broad, it could indicate sample aggregation (requiring a change in solvent or concentration), paramagnetic impurities (which can be chelated), or chemical exchange. The broadness of the -COOH proton is expected.

-

Troubleshooting - Complex ¹³C Spectrum: In a standard proton-decoupled ¹³C spectrum of a fluorinated compound, the signals are often complex multiplets due to C-F coupling.[6] This is normal and provides valuable information. If a simplified spectrum is desired for merely counting the carbons, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed, which would collapse all carbon signals into singlets.

Conclusion

The NMR analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid is a clear demonstration of the power of modern spectroscopic methods. A systematic approach, beginning with the prediction of 1D spectra based on fundamental principles, followed by a well-designed experimental protocol incorporating 2D correlation techniques like HSQC and HMBC, allows for complete and unambiguous structural elucidation. The presence of the fluorine atom provides an additional, highly sensitive NMR probe (¹⁹F) and introduces characteristic H-F and C-F coupling patterns that are instrumental in the assignment process. This guide provides the necessary framework for researchers and scientists to confidently characterize this molecule and its analogs, ensuring the quality and integrity required in the field of drug discovery and development.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gerig, J. T. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Pianowski, Z. L. (2021). 19F NMR as a tool in chemical biology. PMC. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Unknown Author. NMR data acquisition. [Link]

-

Pashinnik, V. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

-

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

Gryff-Keller, A., & Szczeciński, P. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Publishing. [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

-

McMurry, J. (2020). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). [Link]

-

ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

-

Chemistry LibreTexts. (2024). Multinuclear NMR. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

-

University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

-

Unknown Author. NMR Data Acquisition and Processing Procedure. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromiu ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01249F [pubs.rsc.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. emerypharma.com [emerypharma.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. usp.org [usp.org]

- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

Introduction: The Analytical Significance of 2-Chloro-5-fluoro-6-methylnicotinic Acid

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid

2-Chloro-5-fluoro-6-methylnicotinic acid is a key pharmaceutical intermediate. Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for the qualitative and quantitative assessment of this compound, offering high resolution, sensitivity, and specificity. This guide provides a comprehensive overview of a robust HPLC method for the analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid, grounded in established scientific principles and regulatory standards.

Part 1: HPLC Method Development: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process. The choices made at each stage are dictated by the physicochemical properties of the analyte, 2-Chloro-5-fluoro-6-methylnicotinic acid.

The Stationary Phase: Selecting the Right Column

Given the aromatic and acidic nature of 2-Chloro-5-fluoro-6-methylnicotinic acid, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilane) column is preferred due to its hydrophobicity, which allows for effective retention of the analyte. For robust performance and enhanced peak shape, an end-capped C18 column with a particle size of 3.5 to 5 µm is recommended. A column length of 150 mm and an internal diameter of 4.6 mm provide a good balance between resolution and analysis time.

The Mobile Phase: Optimizing Separation and Elution

The mobile phase composition is critical for achieving the desired separation. A gradient elution is employed to ensure the efficient elution of the main analyte and any potential impurities with varying polarities.

-

Mobile Phase A: An aqueous buffer is necessary to control the ionization state of the acidic nicotinic acid derivative. A 0.1% solution of trifluoroacetic acid (TFA) in water is an excellent choice. The low pH of this mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak.

-

Mobile Phase B: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

A typical gradient program would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the analyte and any strongly retained impurities.

Detection: Ensuring Sensitivity and Specificity

2-Chloro-5-fluoro-6-methylnicotinic acid contains a chromophore (the substituted pyridine ring) that absorbs UV light. Therefore, a UV detector is the most suitable choice. The wavelength of maximum absorbance (λmax) should be determined using a UV scan of a standard solution. For nicotinic acid derivatives, this is typically in the range of 260-280 nm.

System Suitability Testing: The Self-Validating System

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly. This involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor. The acceptance criteria for these parameters should be pre-defined based on established guidelines.

Part 2: A Step-by-Step Experimental Protocol

This section details the practical steps for performing the HPLC analysis of 2-Chloro-5-fluoro-6-methylnicotinic acid.

Materials and Reagents

-

2-Chloro-5-fluoro-6-methylnicotinic acid reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

HPLC vials

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A quaternary or binary HPLC system with a UV detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 20% A, 80% B; 15-17 min: 20% A, 80% B; 17-18 min: linear gradient to 95% A, 5% B; 18-25 min: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-5-fluoro-6-methylnicotinic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.

-

Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the 50:50 mobile phase mixture, and dilute to the target concentration of 100 µg/mL.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Perform a blank injection (50:50 mobile phase mixture) to ensure a clean baseline.

-

Perform five replicate injections of the Working Standard Solution for system suitability testing.

-

Inject the sample solutions.

-

After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Part 3: Method Validation: Establishing Trustworthiness

A thorough method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Illustrative Validation Data

The following table summarizes typical acceptance criteria and hypothetical results for the validation of this HPLC method.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Robustness | No significant impact on results | Passes |

Part 4: Data Interpretation and Reporting

The primary outcome of the HPLC analysis is the chromatogram, which provides both qualitative and quantitative information.

-

Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the reference standard.

-

Quantitative Analysis: The concentration of 2-Chloro-5-fluoro-6-methylnicotinic acid in the sample is determined by comparing the peak area from the sample injection to the peak area of the working standard with a known concentration.

The final report should include the chromatograms, a summary of the system suitability results, the calculated concentration of the analyte in the sample, and a discussion of any observed impurities.

Diagrams

Caption: A diagram showing the interconnectedness of key HPLC method validation parameters as per ICH guidelines.

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

-

Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Mass Spectrometry of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Comprehensive Guide to Ionization, Fragmentation, and LC-MS/MS Workflows

Executive Summary

2-Chloro-5-fluoro-6-methylnicotinic acid (CAS 1256789-18-0) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to its complex substitution pattern, accurate mass spectrometric characterization is paramount for structural confirmation, impurity profiling, and pharmacokinetic tracking.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operating procedures. This guide explores the fundamental causality behind the molecule's gas-phase behavior, providing researchers with a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework.

Molecular Architecture & Ionization Theory

Understanding the physicochemical properties of 2-Chloro-5-fluoro-6-methylnicotinic acid is the first step in developing a reliable MS method.

-

Amphoteric Dynamics : The molecule features a basic pyridine nitrogen and an acidic carboxylic group at the C3 position. While the pyridine ring can accept a proton to form an [M+H]+ ion in positive Electrospray Ionization (ESI), the presence of strongly electron-withdrawing halogens (chlorine at C2, fluorine at C5) significantly increases the acidity of the carboxylic acid.

-

Causality of Ionization Choice : I strongly recommend ESI Negative Mode for this compound. The electron-withdrawing halogens stabilize the resulting carboxylate anion ([M-H]-) via inductive effects. This yields superior signal-to-noise (S/N) ratios and minimizes background matrix interference compared to positive mode. This aligns with established LC-MS methodologies for pyridine carboxylic acids, where negative ion mode provides robust, characteristic deprotonated species[1].

-

Isotopic Fingerprinting (Self-Validating QA) : The single chlorine atom provides a built-in diagnostic tool. The natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates a strict 3:1 intensity ratio for the precursor ions at m/z 188.0 and 190.0. Any deviation from this ratio during method development immediately flags isobaric interference, acting as an internal validation mechanism.

Experimental Workflows (LC-MS/MS)

A reliable protocol must ensure chromatographic resolution from potential structural isomers while maintaining optimal ionization efficiency.

Step-by-Step UHPLC-ESI-MS/MS Protocol

-

Sample Preparation : Dissolve the analyte in Methanol:Water (50:50, v/v) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10–100 ng/mL using the initial mobile phase conditions to prevent solvent-induced peak broadening.

-

Chromatographic Separation :

-

Column : Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase A : Water with 0.1% Formic Acid. (Expert Insight: Even in negative mode, trace formic acid is crucial to suppress silanol interactions on the column and improve the peak shape of the pyridine ring, without completely suppressing carboxylate ionization).

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

-

-

MS Source Parameters (Negative ESI) :

-

Capillary Voltage : 2.5 kV (Keep relatively low to prevent in-source fragmentation of the labile carboxylic group).

-

Desolvation Temperature : 450 °C.

-

Desolvation Gas Flow : 800 L/hr.

-

Fig 1. Step-by-step LC-MS/MS analytical workflow for pyridine carboxylic acid derivatives.

Fragmentation Mechanics (Causality & Pathways)

Understanding Collision-Induced Dissociation (CID) pathways is critical for selecting the most specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 2-Chloro-5-fluoro-6-methylnicotinic acid is highly predictable and sequential.

-

Primary Cleavage (Decarboxylation) : The most thermodynamically favorable pathway for nicotinic acid derivatives is the loss of carbon dioxide (CO₂, 44 Da)[2]. The [M-H]- precursor at m/z 188 undergoes rapid decarboxylation at a low collision energy (15V) to form the [M-H-CO2]- fragment at m/z 144. This extreme lability is consistent with parameters observed for similar polycarboxylic acids[1].

-

Secondary Cleavage (Dehydrohalogenation) : The proximity and electronic influence of the C2-chlorine drives subsequent fragmentation. Increasing the collision energy (25V) forces the expulsion of hydrogen chloride (HCl, 36 Da), yielding a highly conjugated fragment at m/z 108.

-

Tertiary Cleavage : At elevated collision energies (35V), the tightly bound C5-fluorine is eliminated as hydrogen fluoride (HF, 20 Da), resulting in a terminal fragment at m/z 88. These sequential neutral losses are hallmarks of complex, multi-halogenated pyridine rings[3].

Fig 2. Collision-Induced Dissociation (CID) fragmentation pathway in ESI negative mode.

Quantitative Data & Spectra Interpretation

To facilitate rapid assay development, the optimized MRM transitions are summarized below. The 188.0 → 144.0 transition is optimal for quantitation due to its high abundance and low energy requirement, while the 188.0 → 108.0 transition serves as a highly specific qualifier to ensure peak purity.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (V) | Transition Type |

| 188.0 ([³⁵Cl] M-H) | 144.0 | CO₂ (44 Da) | 15 | Quantifier |